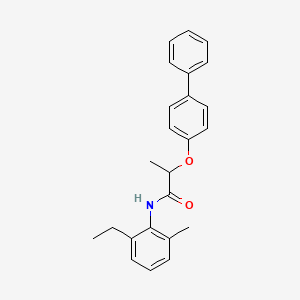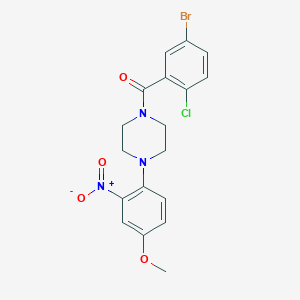![molecular formula C10H20Cl2N2OS B4178465 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4178465.png)
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Vue d'ensemble
Description
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, commonly known as TPA, is a chemical compound that has been extensively studied for its potential use in scientific research. TPA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
TPA acts as a competitive inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride by binding to the enzyme's regulatory domain. This prevents the enzyme from binding to its substrate and carrying out its normal function. 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride is involved in many cellular processes, including cell growth, differentiation, and apoptosis, so inhibiting its activity can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
TPA has been shown to have a wide range of biochemical and physiological effects. Inhibition of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity by TPA has been shown to induce apoptosis in cancer cells, reduce inflammation in immune cells, and enhance synaptic plasticity in neurons. TPA has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TPA in lab experiments is its selectivity for 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This allows researchers to specifically target 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity without affecting other cellular processes. However, TPA has some limitations as well. It has a relatively short half-life in cells, which can make it difficult to maintain consistent levels of inhibition over time. Additionally, TPA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on TPA. One area of interest is the development of more potent and selective inhibitors of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This could lead to the development of new treatments for diseases that involve abnormal 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity, such as cancer and neurological disorders. Another area of interest is the study of TPA's effects on other cellular processes, such as autophagy and mitochondrial function. Understanding these effects could provide new insights into the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in cellular function and disease. Finally, the development of new methods for delivering TPA to cells could improve its efficacy and reduce its toxicity, making it a more useful tool for scientific research.
Applications De Recherche Scientifique
TPA has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, which makes it a valuable tool for studying the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in various cellular processes. TPA has been used to study the effects of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride inhibition on cell growth, differentiation, and apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells.
Propriétés
IUPAC Name |
1-[2-(thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-9(13)7-11-4-5-12-8-10-3-2-6-14-10;;/h2-3,6,9,11-13H,4-5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVLUEWHMOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=CS1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[5-(3,4-dihydro-2(1H)-isoquinolinyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B4178394.png)
![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4178410.png)

![N-(2,3-dimethylphenyl)-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4178420.png)
![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)


![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4178486.png)